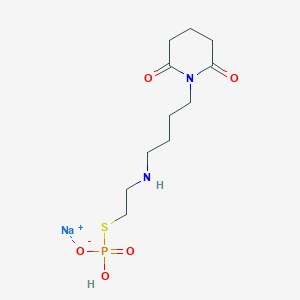
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves multiple steps. One common method includes the reaction of glutarimide with an appropriate amine to form the intermediate compound. This intermediate is then reacted with ethyl sodium hydrogen phosphorothioate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Aplicaciones Científicas De Investigación
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential use in protecting tissues from radiation damage.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves its interaction with cellular components to protect against radiation damage. The compound likely targets specific molecular pathways involved in oxidative stress and DNA repair, thereby reducing the harmful effects of radiation .
Comparación Con Compuestos Similares
Similar Compounds
S-2-(2-Phthalimidoethylamino)ethyl sodium hydrogen phosphorothioate: Another compound with similar radioprotective properties.
S-2-(4-Glutarimidobutylamino)ethyl thiosulfuric acid: A related compound with similar structural features.
Uniqueness
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate is unique due to its specific structural configuration, which provides enhanced radioprotective properties compared to other similar compounds. Its ability to interact with cellular pathways involved in oxidative stress and DNA repair makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
31750-88-6 |
|---|---|
Fórmula molecular |
C11H20N2NaO5PS |
Peso molecular |
346.32 g/mol |
Nombre IUPAC |
sodium;2-[4-(2,6-dioxopiperidin-1-yl)butylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H21N2O5PS.Na/c14-10-4-3-5-11(15)13(10)8-2-1-6-12-7-9-20-19(16,17)18;/h12H,1-9H2,(H2,16,17,18);/q;+1/p-1 |
Clave InChI |
KHNDBWWIDIGTDX-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)N(C(=O)C1)CCCCNCCSP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


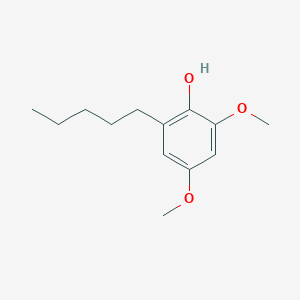
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
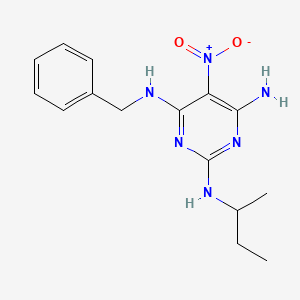
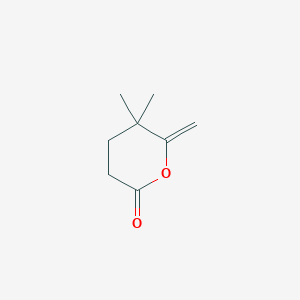
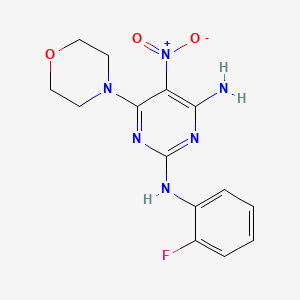

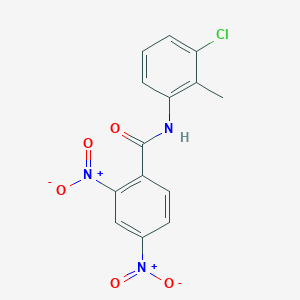
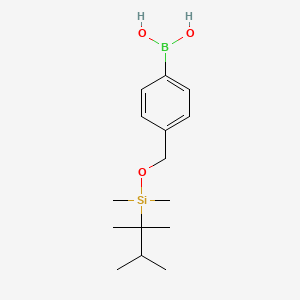
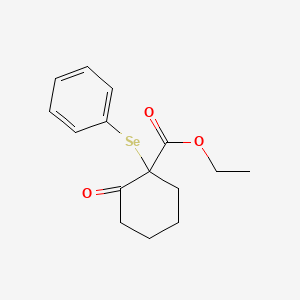
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

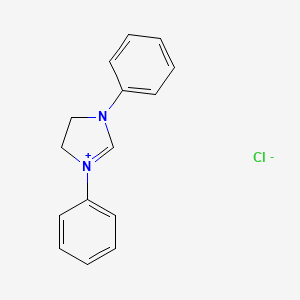
![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
